3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one
Overview
Description
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one is a useful research compound. Its molecular formula is C12H6ClF3N2O3 and its molecular weight is 318.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₃H₈ClF₃N₂O₂
- CAS Number : 1984149-71-4
- Molecular Weight : 320.66 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it demonstrated significant inhibition against HepG2 liver cancer cells, with an IC₅₀ value indicating potent activity (exact IC₅₀ values vary by study) .
- Mechanism of Action : The compound appears to exert its effects through multiple mechanisms:
- Structure-Activity Relationship (SAR) : Modifications to the chemical structure, such as variations in substituent groups on the phenyl ring, have been shown to affect potency and selectivity against different cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : Preliminary studies suggest that this compound exhibits antifungal activity against various strains, including those resistant to conventional treatments .
- Mechanism : The exact mechanisms remain under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.
Case Studies and Research Findings
A summary of notable studies is presented in Table 1 below:
Properties
IUPAC Name |
3-chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17(11(10)19)8-1-3-9(4-2-8)18(20)21/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZTOWNUCTROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.